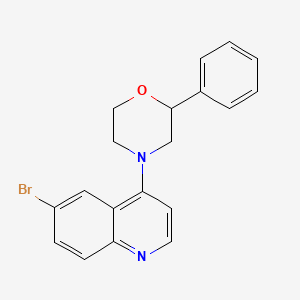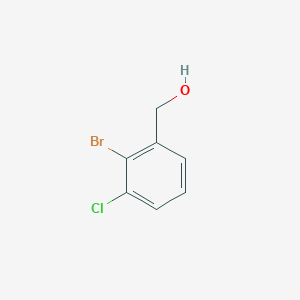
(2-Bromo-3-chlorophenyl)methanol
Übersicht
Beschreibung
“(2-Bromo-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-3-chlorophenyl)methanol” consists of a phenyl ring substituted with bromine and chlorine atoms, and a methanol group .Physical And Chemical Properties Analysis
“(2-Bromo-3-chlorophenyl)methanol” has a molecular weight of 221.48 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmacology .
Summary of the Application
The compound “(2-bromo-4,5-dimethoxyphenyl)methanol” was used in the synthesis of new bromophenol derivatives. These derivatives were tested with some metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .
Methods of Application or Experimental Procedures
The alkylation reactions of “(2-bromo-4,5-dimethoxyphenyl)methanol” with substituted benzenes produced new diaryl methanes. Targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .
Results or Outcomes
The novel synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE. The studied compounds in this work exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .
2. Synthesis of Vicinal Haloethers
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
A concise protocol for the synthesis of two novel vicinal haloethers bearing a malonontrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile (1) and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile (2), was developed .
Methods of Application or Experimental Procedures
The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy. The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
Results or Outcomes
The synthesized compounds are verified to be novel compounds and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
3. Synthesis of β, β-Dicyanostyrene Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound “(2-bromo-4,5-dimethoxyphenyl)methanol” was used in the synthesis of new β, β-dicyanostyrene derivatives .
Methods of Application or Experimental Procedures
The alkylation reactions of “(2-bromo-4,5-dimethoxyphenyl)methanol” with substituted benzenes produced new diaryl methanes. The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .
Results or Outcomes
The novel synthesized bromophenol compounds showed effective inhibition effects on hCA isoenzyme and AChE enzyme .
4. Grignard Reagent
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
3-Chlorophenylmagnesium bromide, a Grignard reagent, can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes .
Methods of Application or Experimental Procedures
The reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids was performed under controlled and optimal reaction conditions .
Results or Outcomes
The synthesized compounds are verified to be novel compounds and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
5. Synthesis of Chalcone Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound “(2-bromo-4,5-dimethoxyphenyl)methanol” was used in the synthesis of new chalcone derivatives .
Methods of Application or Experimental Procedures
The alkylation reactions of “(2-bromo-4,5-dimethoxyphenyl)methanol” with substituted benzenes produced new diaryl methanes. The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .
Results or Outcomes
The novel synthesized bromophenol compounds showed effective inhibition effects on hCA isoenzyme and AChE enzyme .
6. α-Bromination Reaction on Acetophenone Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Methods of Application or Experimental Procedures
The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
Results or Outcomes
The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Eigenschaften
IUPAC Name |
(2-bromo-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXFGIIUDAGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729412 | |
| Record name | (2-Bromo-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-chlorophenyl)methanol | |
CAS RN |
1232407-29-2 | |
| Record name | (2-Bromo-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



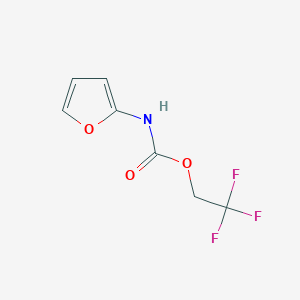
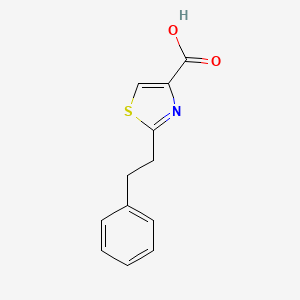

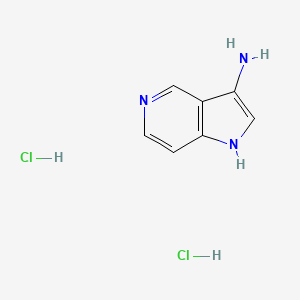
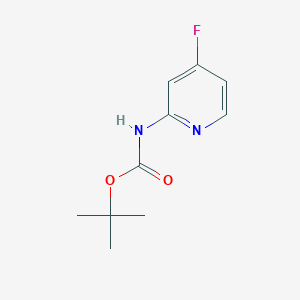
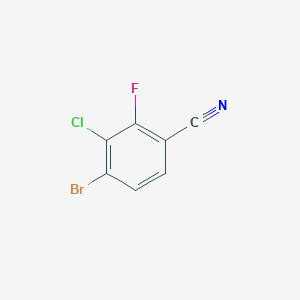
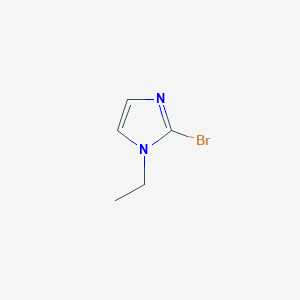
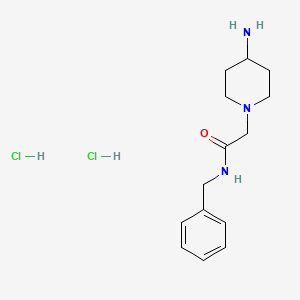
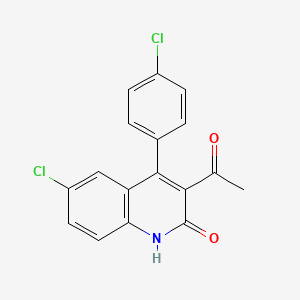
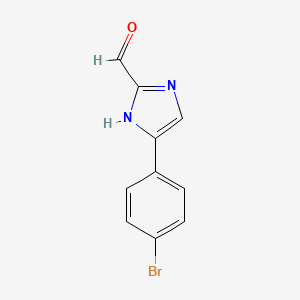
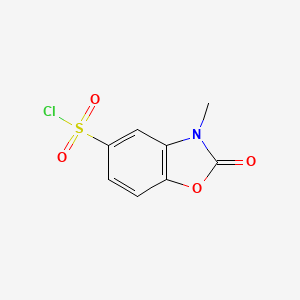
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
